molecular formula C15H13N3O5 B6098940 N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide

Cat. No.: B6098940
M. Wt: 315.28 g/mol
InChI Key: IPXDUBUZMSYEJN-CXUHLZMHSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a methoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then collected by filtration and washed with ethanol to obtain a high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of hydrazides from the hydrazone linkage.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and preventing the growth of cancer cells . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Comparison with Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Comparison: N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a methoxy group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced anticancer and antimicrobial activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXDUBUZMSYEJN-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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